molecular formula C21H23NO4 B5090301 4-(2-PHENOXY-ACETYLAMINO)-BENZOIC ACID CYCLOHEXYL ESTER

4-(2-PHENOXY-ACETYLAMINO)-BENZOIC ACID CYCLOHEXYL ESTER

Cat. No.: B5090301
M. Wt: 353.4 g/mol
InChI Key: QNIWWVSRIAWJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-PHENOXY-ACETYLAMINO)-BENZOIC ACID CYCLOHEXYL ESTER is a synthetic organic compound that belongs to the class of esters. This compound is characterized by the presence of a phenoxy group, an acetylamino group, and a benzoic acid moiety esterified with cyclohexanol. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-PHENOXY-ACETYLAMINO)-BENZOIC ACID CYCLOHEXYL ESTER typically involves the esterification of 4-(2-phenoxy-acetylamino)-benzoic acid with cyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-PHENOXY-ACETYLAMINO)-BENZOIC ACID CYCLOHEXYL ESTER can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(2-phenoxy-acetylamino)-benzoic acid and cyclohexanol.

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide solutions at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to introduce new functional groups.

Major Products Formed

    Hydrolysis: 4-(2-phenoxy-acetylamino)-benzoic acid and cyclohexanol.

    Oxidation: Quinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-PHENOXY-ACETYLAMINO)-BENZOIC ACID CYCLOHEXYL ESTER has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-PHENOXY-ACETYLAMINO)-BENZOIC ACID CYCLOHEXYL ESTER involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the acetylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-PHENOXY-ACETYLAMINO)-BENZOIC ACID ETHYL ESTER
  • (2-PHENOXY-ACETYLAMINO)-ACETIC ACID ETHYL ESTER
  • (2-ACETYLAMINO-THIAZOL-4-YL)-ACETIC ACID ETHYL ESTER

Uniqueness

4-(2-PHENOXY-ACETYLAMINO)-BENZOIC ACID CYCLOHEXYL ESTER is unique due to the presence of the cyclohexyl ester group, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This makes it a valuable compound for research in various fields .

Properties

IUPAC Name

cyclohexyl 4-[(2-phenoxyacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c23-20(15-25-18-7-3-1-4-8-18)22-17-13-11-16(12-14-17)21(24)26-19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIWWVSRIAWJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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